molecular formula C12H10F2O2 B1454033 [2-(Difluoromethoxy)naphthalen-1-yl]methanol CAS No. 834885-12-0

[2-(Difluoromethoxy)naphthalen-1-yl]methanol

Cat. No. B1454033
M. Wt: 224.2 g/mol
InChI Key: QKKFOIJXDDMAIM-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)naphthalen-1-yl]methanol, also known as 2-DMN, is a fluorinated naphthalene derivative that has been found to have a wide range of applications in the scientific research field. 2-DMN has been found to have the ability to act as a catalyst in a variety of chemical reactions, as well as having potential applications in pharmaceuticals, biochemistry, and biotechnology.

Scientific Research Applications

Zeolite Catalysts for Fuel Refining

Zeolites, utilized as catalysts, have been reviewed for their role in refining products from methanol synthesis processes, including Fisher-Tropsch synthesis. Their application in fuel refining processes highlights the importance of managing molecular differences compared to petroleum. The review emphasizes zeolites' industrial use and potential for specific conversion processes, underlining the critical role of such catalysts in enhancing fuel quality and efficiency (A. Klerk, 2018).

Methanol as a Fuel and Chemical Feedstock

The synthesis of methanol and its use as a clean-burning fuel have been extensively reviewed. Methanol's versatility allows for its application in energy sectors, such as being a peaking fuel in coal gasification combined cycle power stations. This review sheds light on methanol's potential as a primary transportation fuel or fuel additive, highlighting its environmental benefits and versatility as an alternative fuel source (A. Cybulski, 1994).

Hydrogen Production from Methanol

Recent research efforts in methanol steam reforming, partial oxidation, autothermal reforming, and methanol decomposition for hydrogen production have been comprehensively reviewed. The focus on catalyst development and reactor technology underlines the significance of methanol as a liquid hydrogen carrier capable of producing high purity hydrogen. This review supports the development of a hydrogen-methanol economy by addressing technological advancements and challenges in hydrogen production from methanol (G. García et al., 2021).

Methanol in Direct Methanol Fuel Cells

The challenges and opportunities of direct methanol fuel cells (DMFCs) for energy conversion have been critically reviewed. This work discusses DMFCs' advantages, such as their ease of fuel storage and handling, alongside challenges like lower efficiency and power density compared to hydrogen-based fuel cells. The review provides insights into the technological and environmental aspects of DMFCs, positioning them as a viable option for portable power applications and highlighting areas requiring further research (A. Heinzel & V. M. Barragán, 1999).

properties

IUPAC Name

[2-(difluoromethoxy)naphthalen-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2O2/c13-12(14)16-11-6-5-8-3-1-2-4-9(8)10(11)7-15/h1-6,12,15H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKFOIJXDDMAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CO)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655978
Record name [2-(Difluoromethoxy)naphthalen-1-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Difluoromethoxy)naphthalen-1-yl]methanol

CAS RN

834885-12-0
Record name [2-(Difluoromethoxy)naphthalen-1-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

NaBH4 (255 mg, 6.73 mmol) was added to a suspension of 2-(difluoromethoxy)-1-naphthaldehyde (0.997 g, 4.49 mmol) in EtOH (29.9 mL). After 3 h the mixture was diluted with H2O, extracted with EtOAc, the combined extracts were washed with brine (200 mL), dried over Na2SO4, filtered, and the filtrate concentrated to give a residue that was purified by silica gel chromatography to provide (2-(difluoromethoxy)naphthalen-1-yl)methanol (387 mg, 39%) as an orange solid.
Name
Quantity
255 mg
Type
reactant
Reaction Step One
Quantity
0.997 g
Type
reactant
Reaction Step One
Name
Quantity
29.9 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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